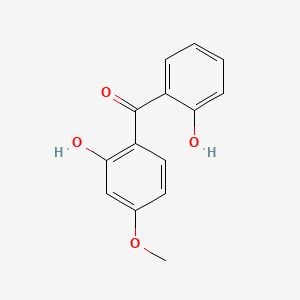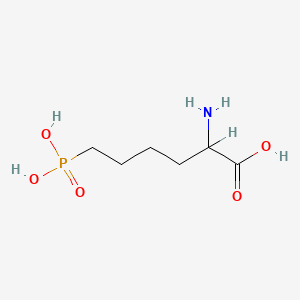
2-氨基-6-膦己酸
描述
“2-Amino-6-phosphonohexanoic acid”, also known as L-AP6, is an excitatory glutamate analogue . It is a solid substance with a white color . The empirical formula is C6H14NO5P and the molecular weight is 211.15 .
Molecular Structure Analysis
The SMILES string of “2-Amino-6-phosphonohexanoic acid” isN [C@@H] (CCCCP (O) (O)=O)C (O)=O . The InChI is 1S/C6H14NO5P/c7-5 (6 (8)9)3-1-2-4-13 (10,11)12/h5H,1-4,7H2, (H,8,9) (H2,10,11,12)/t5-/m0/s1 . Physical And Chemical Properties Analysis
“2-Amino-6-phosphonohexanoic acid” is a solid substance with a white color .科学研究应用
Neurobiology
L-AP6 is used as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons .
Application Summary
L-AP6 is used to study the sensitization of neurons to depolarization by excitatory amino acid (EAA) analogues such as AP4, AP5, and AP6 .
Method of Application
The method involves brief exposure of rat hippocampal slices to quisqualic acid (QUIS), which sensitizes neurons to depolarization by the alpha-amino-omega-phosphonate excitatory amino acid (EAA) analogues .
Results or Outcomes
L-AP6 was found to be highly potent and specific for the QUIS-sensitized site with an IC50 value of 40 microM. Its IC50 values for kainate/AMPA, NMDA, and L-AP4 receptors were > 10, 3, and 0.8 mM, respectively .
Biomedical Engineering
PHA, a related compound, can be used in the surface functionalization of phynox material, which can further be utilized in biomedical applications such as surgical implants and stents .
Application Summary
PHA is used for the surface functionalization of phynox material, which is then used in biomedical applications .
Method of Application
The specific method of application is not detailed in the source, but it involves the use of PHA in the surface functionalization of phynox material .
Results or Outcomes
The functionalized phynox material can be utilized in biomedical applications such as surgical implants and stents .
Surface Functionalization of Phynox Material
Phynox is a material often used in biomedical applications such as surgical implants and stents . L-AP6, or a related compound PHA, can be used in the surface functionalization of phynox material .
Application Summary
The surface functionalization of phynox material using L-AP6 improves its compatibility and performance in biomedical applications .
Method of Application
The specific method of application involves the use of L-AP6 in the surface functionalization process of phynox material .
Results or Outcomes
Electrode Formation for Supercapacitors
L-AP6 can also be used in dispersing manganese dioxide (MnO2)-MWCNT for the formation of electrodes for supercapacitors .
Application Summary
In this application, L-AP6 is used to disperse manganese dioxide (MnO2)-MWCNT, which is then used to form electrodes for supercapacitors .
Method of Application
The specific method of application involves the use of L-AP6 in the dispersion process of MnO2-MWCNT .
Results or Outcomes
The resulting dispersion is used to form electrodes for supercapacitors .
Surface Functionalization of Titanate Nanotubes
L-AP6, or a related compound 6-phosphonohexanoic acid (PHA), can be used in the surface functionalization of titanate nanotubes .
Application Summary
The surface functionalization of titanate nanotubes using L-AP6 improves their compatibility and performance in biomedical applications .
Method of Application
The specific method of application involves the use of L-AP6 in the surface functionalization process of titanate nanotubes .
Results or Outcomes
The functionalized titanate nanotubes can be utilized in biomedical applications such as drug delivery systems .
Formation of Electrodes for Supercapacitors
L-AP6 can also be used in dispersing manganese dioxide (MnO2)-multi-walled carbon nanotubes (MWCNT) for the formation of electrodes for supercapacitors .
Application Summary
In this application, L-AP6 is used to disperse MnO2-MWCNT, which is then used to form electrodes for supercapacitors .
Method of Application
The specific method of application involves the use of L-AP6 in the dispersion process of MnO2-MWCNT .
Results or Outcomes
The resulting dispersion is used to form electrodes for supercapacitors .
属性
IUPAC Name |
2-amino-6-phosphonohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOXWRQXHFVNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913181 | |
| Record name | 6-Phosphononorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-phosphonohexanoic acid | |
CAS RN |
78944-89-5 | |
| Record name | 6-Phosphononorleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78944-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-phosphonohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phosphononorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



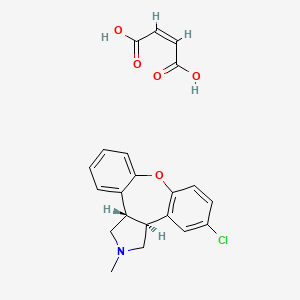
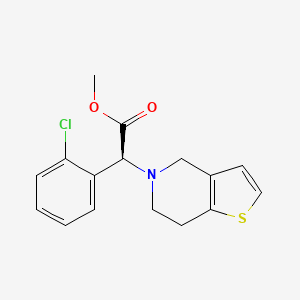
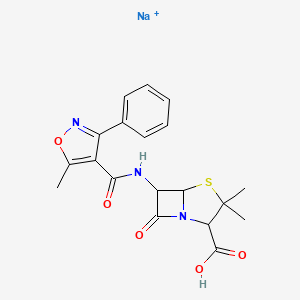
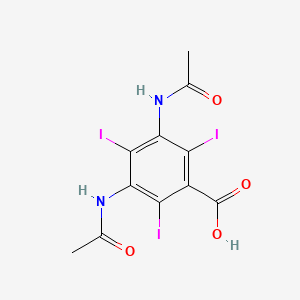
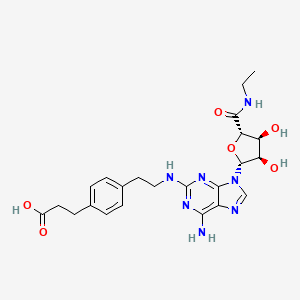
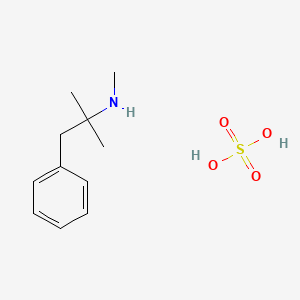
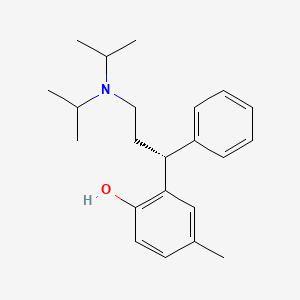
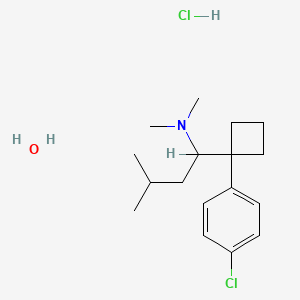
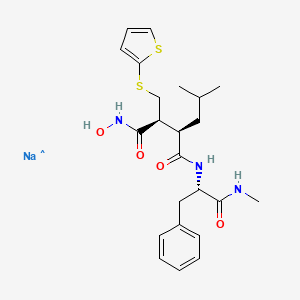
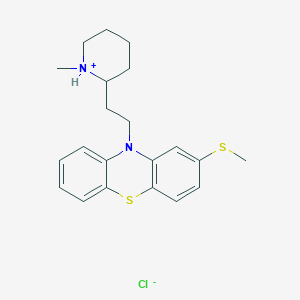
![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)
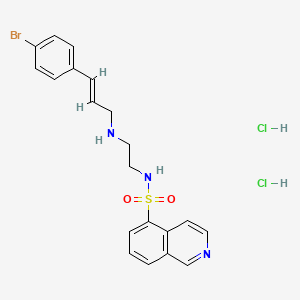
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)
